1-Chloro-7-phenylheptane
Overview
Description
1-Chloro-7-phenylheptane, also known as 7-Phenyl-1-heptyl chloride, is an organic compound with the molecular formula C13H19Cl. It consists of a heptane chain with a phenyl group attached to the first carbon and a chlorine atom attached to the seventh carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-7-phenylheptane can be synthesized through several methods. One common route involves the reaction of toluene with 1,6-dichlorohexane in the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran or hexane at temperatures ranging from -20°C to 25°C .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-phenylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-phenylheptane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: 1-Hydroxy-7-phenylheptane, 1-Amino-7-phenylheptane.
Oxidation: 7-Phenylheptanoic acid, 7-Phenylheptanone.
Reduction: 1-Phenylheptane.
Scientific Research Applications
1-Chloro-7-phenylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-7-phenylheptane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with molecular targets such as enzymes, receptors, or other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Chloro-7-phenylheptane: Contains a phenyl group and a chlorine atom on a heptane chain.
1-Bromo-7-phenylheptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-7-phenylhexane: Similar structure but with a hexane chain instead of heptane.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a chlorine atom on a heptane chain. This structure imparts distinct chemical properties and reactivity compared to its analogs. The presence of the phenyl group enhances its stability and potential interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-chloroheptylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUBJDFTMKBZJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016281 | |
Record name | 7-Phenyl-1-heptyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71434-47-4 | |
Record name | 7-Phenyl-1-heptyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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